6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is a receptor that is commonly mutated in acute myeloid leukemia (AML) patients, and CEP-701 has been studied as a potential treatment for this disease.
Wirkmechanismus
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine works by inhibiting the activity of FLT3, which is a receptor that is commonly mutated in AML patients. FLT3 mutations lead to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting FLT3, this compound blocks these signaling pathways and induces apoptosis in AML cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of FLT3-mutated AML cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in these cells. In clinical trials, this compound has been well-tolerated and has shown promising results as a treatment for relapsed or refractory AML patients with FLT3 mutations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it specifically targets FLT3, which is commonly mutated in AML patients. This makes it a potentially effective treatment for this disease. However, one limitation of this compound is that it may not be effective in patients with other types of leukemia or cancers that do not involve FLT3 mutations.
Zukünftige Richtungen
There are several potential future directions for research involving 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine. One direction is to investigate its potential as a combination therapy with other drugs for AML patients. Another direction is to study its potential as a treatment for other types of FLT3-mutated cancers. Additionally, further research is needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Synthesemethoden
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is synthesized through a multi-step process that involves the reaction of 6-chloro-2-aminopyrimidine with 2-(1H-indol-2-yl)ethylamine. The resulting intermediate is then reacted with cyanamide and ammonium chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been extensively studied in preclinical and clinical trials for its potential as a treatment for AML. In preclinical studies, this compound has been shown to inhibit the growth of FLT3-mutated AML cells and induce apoptosis. In clinical trials, this compound has shown promise as a treatment for relapsed or refractory AML patients with FLT3 mutations.
Eigenschaften
IUPAC Name |
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c15-12-11(16)13(21-14(17)20-12)18-6-5-9-7-8-3-1-2-4-10(8)19-9/h1-4,7,19H,5-6,16H2,(H3,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENFUSSTUSPUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNC3=C(C(=NC(=N3)N)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.